Cas no 1494576-18-9 (1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one)
![1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one structure](https://ja.kuujia.com/scimg/cas/1494576-18-9x500.png)
1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one 化学的及び物理的性質
名前と識別子
-
- Z1238574528
- 1494576-18-9
- 1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one
- AKOS013900354
- DZNPGFIGBVWWAB-UHFFFAOYSA-N
- SCHEMBL19042592
- EN300-7521859
- 1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one
- 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one
-
- インチ: 1S/C9H9F3N4O/c1-2-7(17)15-3-4-16-6(5-15)13-14-8(16)9(10,11)12/h2H,1,3-5H2
- InChIKey: DZNPGFIGBVWWAB-UHFFFAOYSA-N
- SMILES: C(N1CCN2C(C(F)(F)F)=NN=C2C1)(=O)C=C
計算された属性
- 精确分子量: 246.07284541g/mol
- 同位素质量: 246.07284541g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 1
- 複雑さ: 333
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 51Ų
- XLogP3: 0
じっけんとくせい
- 密度みつど: 1.51±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 406.3±55.0 °C(Predicted)
- 酸度系数(pKa): -0.04±0.20(Predicted)
1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7521859-0.05g |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 95% | 0.05g |
$528.0 | 2024-05-23 | |
1PlusChem | 1P02974H-100mg |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 90% | 100mg |
$746.00 | 2024-06-20 | |
1PlusChem | 1P02974H-250mg |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 90% | 250mg |
$778.00 | 2023-12-21 | |
1PlusChem | 1P02974H-2.5g |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 90% | 2.5g |
$1583.00 | 2023-12-21 | |
Enamine | EN300-7521859-1.0g |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 95% | 1.0g |
$628.0 | 2024-05-23 | |
Enamine | EN300-7521859-0.1g |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 95% | 0.1g |
$553.0 | 2024-05-23 | |
1PlusChem | 1P02974H-500mg |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 90% | 500mg |
$808.00 | 2023-12-21 | |
1PlusChem | 1P02974H-50mg |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 90% | 50mg |
$715.00 | 2024-06-20 | |
Enamine | EN300-7521859-2.5g |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 95% | 2.5g |
$1230.0 | 2024-05-23 | |
1PlusChem | 1P02974H-10g |
1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]prop-2-en-1-one |
1494576-18-9 | 90% | 10g |
$3401.00 | 2023-12-21 |
1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-oneに関する追加情報
1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one: A Promising Compound in Medicinal Chemistry
1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one is a synthetic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. Its CAS number 1494576-18-9 serves as a critical identifier for this compound, allowing researchers to reference its properties and applications in scientific literature. This compound belongs to the class of 1,2,4-triazolo[4,3-a]pyrazine derivatives, which are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The presence of the trifluoromethyl group in its structure is particularly noteworthy, as fluorine atoms often enhance the metabolic stability and biological activity of pharmaceutical compounds.
Recent studies have highlighted the potential of 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one as a candidate for drug development. A 2023 publication in the *Journal of Medicinal Chemistry* reported that this compound exhibits promising antitumor activity against a panel of cancer cell lines, including breast and lung cancer. The triazolo[4,3-a]pyrazin core structure is believed to play a key role in its mechanism of action, potentially interacting with specific molecular targets to inhibit cancer cell proliferation. This finding underscores the importance of 1,2,4-triazolo[4,3-a]pyrazine derivatives in the design of novel anticancer agents.
The trifluoromethyl substituent in this compound is a critical feature that contributes to its pharmacological profile. Fluorine atoms are known to increase the lipophilicity of molecules, which can improve their ability to cross cell membranes and reach intracellular targets. Additionally, the trifluoromethyl group may enhance the metabolic stability of the compound by reducing susceptibility to enzymatic degradation. These properties are highly desirable in drug development, as they can lead to improved bioavailability and longer half-life in vivo.
Research published in *Bioorganic & Medicinal Chemistry Letters* in 2022 further explored the synthetic pathways for the preparation of 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[3,4-a]pyrazin-7(8H)-yl]-2-propen-1-one. The study demonstrated that the triazolo[4,3-a]pyrazin ring system can be efficiently synthesized through a multi-step process involving condensation reactions and electrophilic substitutions. The introduction of the trifluoromethyl group was achieved through a fluorination reaction, which is a common strategy in medicinal chemistry to modify the properties of organic compounds.
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a versatile platform for the development of bioactive molecules. Its ability to form hydrogen bonds and π-π interactions with biological targets makes it a valuable tool in drug design. The trifluoromethyl substitution further enhances the pharmacokinetic properties of the compound, making it a promising candidate for therapeutic applications. Recent advancements in computational chemistry have also been used to predict the binding affinity of this compound with specific protein targets, providing insights into its potential mechanisms of action.
One of the key advantages of 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one is its selectivity for specific biological targets. This selectivity is crucial in minimizing off-target effects and improving the safety profile of potential drugs. Studies have shown that the triazolo[4,3-a]pyrazin core can selectively bind to certain enzymes or receptors, which are implicated in various diseases. This property makes the compound a strong candidate for the development of targeted therapies in oncology and other therapeutic areas.
The synthetic chemistry of this compound is an area of active research, with scientists exploring new methods to optimize its chemical synthesis and purification processes. The trifluoromethyl group is particularly challenging to introduce due to its reactivity, but recent advances in fluorination techniques have made this process more efficient. These developments are essential for scaling up the production of the compound for preclinical and clinical trials.
In addition to its antitumor activity, 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one has shown potential in other therapeutic areas. For example, preliminary studies suggest that it may have anti-inflammatory properties, which could be beneficial in the treatment of autoimmune disorders and inflammatory diseases. The triazolo[4,3-a]pyrazin scaffold has been previously associated with anti-inflammatory effects, and the addition of the trifluoromethyl group may further enhance these properties.
The molecular structure of this compound also plays a role in its solubility and bioavailability. The trifluoromethyl group can influence the hydrophobicity of the molecule, which in turn affects its ability to dissolve in biological fluids. Researchers are investigating ways to modify the triazolo[4,3-a]pyrazin core to improve the water solubility of the compound, which is an important factor in drug development. Enhanced solubility can lead to better absorption in the gastrointestinal tract and improved therapeutic outcomes.
Another area of interest is the toxicological profile of 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one. While preliminary studies suggest that the compound is relatively safe, further research is needed to assess its long-term effects and potential side effects. The trifluoromethyl group may have implications for metabolic pathways and organ toxicity, which must be carefully evaluated during the drug development process.
In conclusion, 1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one represents a promising candidate in the field of medicinal chemistry. Its unique molecular structure, featuring the triazolo[4,3-a]pyrazin scaffold and trifluoromethyl group, offers potential for the development of novel therapeutics with improved pharmacological properties. Ongoing research into its synthetic pathways, biological activities, and toxicological profile is essential for advancing this compound toward clinical application and therapeutic use.
1494576-18-9 (1-[5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-2-propen-1-one) Related Products
- 2138003-49-1(1-(azetidin-3-yl)-N-(3-methoxypyrrolidin-3-yl)methyl-1H-pyrazol-5-amine)
- 1105229-96-6(1-6-(furan-2-yl)pyridazin-3-yl-N-2-(methylsulfanyl)phenylpiperidine-3-carboxamide)
- 1500298-84-9(2-methyl-N-(5-methylthiophen-2-yl)methylpyridin-3-amine)
- 1804437-47-5(5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 2034530-16-8(3-(5-chloropyrimidin-2-yl)oxy-N-(4-methoxyphenyl)piperidine-1-carboxamide)
- 852376-81-9(6-{(2-fluorophenyl)methylsulfanyl}-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)
- 2172077-87-9(2-{4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanoylmorpholin-3-yl}acetic acid)
- 1710472-19-7(3-(3-Methanesulfonyl-1H-pyrrol-2-yl)-phenylamine)
- 1805360-32-0(6-Amino-2-(chloromethyl)-3-(difluoromethyl)-4-nitropyridine)
- 2995-04-2(3,5-Dichloro-4-fluorophenol)




